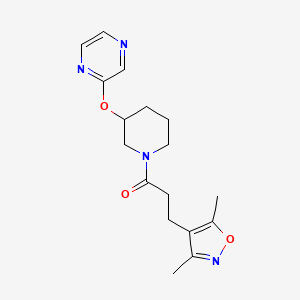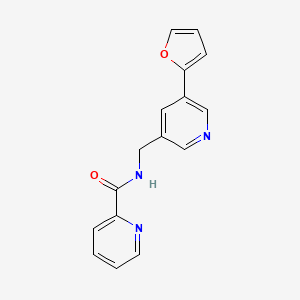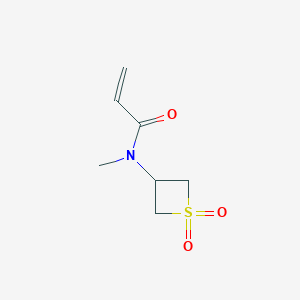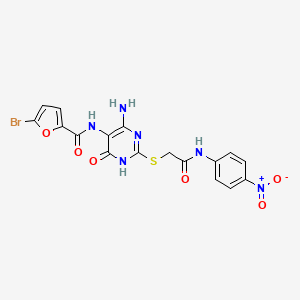
ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Applications De Recherche Scientifique
Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, and it is being investigated for its potential use as a therapeutic agent. This compound has been used in a number of laboratory studies, including studies of its anti-inflammatory and anti-bacterial activities, and its effects on cancer cell proliferation and migration.
Mécanisme D'action
Target of Action
The primary target of Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the conversion of arachidonic acid into leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
This compound acts as an inhibitor of 5-LO . By inhibiting 5-LO, it prevents the synthesis of leukotrienes, thereby potentially reducing inflammation.
Biochemical Pathways
The inhibition of 5-LO affects the leukotriene synthesis pathway . Leukotrienes are pro-inflammatory substances that can cause bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. By inhibiting the production of these substances, the compound can potentially alleviate inflammatory conditions.
Result of Action
The inhibition of 5-LO by this compound results in a decrease in the production of leukotrienes . This can lead to a reduction in inflammation, given the role of leukotrienes in inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a wide range of biological activities, making it a useful tool for studying the biochemical and physiological effects of compounds. However, the use of this compound in laboratory experiments also has some limitations. It is not very soluble in water and is prone to hydrolysis in acidic or basic solutions. Additionally, its effects on biological systems may vary depending on the concentration used.
Orientations Futures
The potential applications of ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate are far-reaching and are still being investigated. Potential future directions include the development of new therapeutic agents based on this compound, the investigation of its effects on other biological systems, and the development of new methods for synthesizing and stabilizing this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify new targets for its therapeutic use. Finally, further research is needed to determine the optimal concentration of this compound for use in laboratory experiments and to identify new potential applications for this compound.
Méthodes De Synthèse
The synthesis of ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is achieved through a two-step process. The first step involves the reaction of 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (CPI) with ethyl chloroformate. This reaction yields the intermediate compound, 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester (CPIE). The second step involves the reaction of CPIE with sodium hydroxide, yielding the desired product, this compound.
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives . They have been used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to be 5-lipoxygenase (5-LO) inhibitors .
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors . This binding can lead to various effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can show various effects over time, including changes in cellular function .
Dosage Effects in Animal Models
It is known that indole derivatives can have various effects at different dosages .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that indole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
ethyl 1-cyclopentyl-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-21-17(20)16-11(2)18(12-6-4-5-7-12)15-9-8-13(19)10-14(15)16/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXMCVJJILJXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)


![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)



![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)


![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)


![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)